Vibegron - 1190389-15-1

Vibegron

Catalog Number: EVT-286061
CAS Number: 1190389-15-1
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vibegron is a selective β3-adrenergic receptor agonist, a novel, potent compound under investigation for its potential therapeutic applications. [] Vibegron's selectivity for the β3-adrenergic receptor makes it a valuable tool for studying the receptor's role in various physiological processes. []

Synthesis Analysis

The synthesis of Vibegron involves a multi-step process detailed in the publication "Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder." [] The synthesis starts with a pyrrolidine core and involves the incorporation of specific chemical moieties to enhance its potency and selectivity for the β3-adrenergic receptor.

Molecular Structure Analysis

Vibegron's molecular structure is characterized by a pyrrolidine ring substituted with specific functional groups crucial for its interaction with the β3-adrenergic receptor. [] This structure contributes to its high selectivity for the β3-adrenergic receptor over β1 and β2 subtypes. [, ]

Mechanism of Action

Vibegron exerts its effects by binding to and activating β3-adrenergic receptors, primarily located in the detrusor muscle of the urinary bladder. [, , , ] This activation leads to relaxation of the detrusor muscle, increasing bladder capacity and reducing overactivity. [, , , ] Vibegron has demonstrated a full agonist activity at various β3-adrenergic receptor densities, suggesting consistent efficacy regardless of receptor expression levels. []

Physical and Chemical Properties Analysis

Vibegron is formulated as a tablet for oral administration. [] Its chemical properties allow for a once-daily dosing regimen due to its long elimination half-life, which is approximately 70 hours. []

Applications
  • Investigating β3-adrenergic receptor function: Due to its high selectivity for the β3-adrenergic receptor, Vibegron is a valuable tool for researchers exploring the physiological roles of this receptor in different tissues. [, ]
  • Exploring the interplay between β3-adrenergic and muscarinic receptors: Research indicates that Vibegron's effects on bladder function can be modulated by muscarinic receptor antagonists, showcasing the potential for synergistic effects between these receptor systems. [] This finding offers valuable insights into the complex interplay between these receptors in bladder physiology.
  • Developing potential biomarkers: Studies indicate that Vibegron administration leads to increased circulating levels of glycerol and fatty acids in both rats and rhesus monkeys. [] This suggests that these circulating lipids could be utilized as potential surrogate biomarkers for monitoring the biological effects of Vibegron.
Future Directions
  • Characterizing long-term effects: Further research is needed to comprehensively understand the long-term efficacy and safety of Vibegron in diverse patient populations. [, ] This includes focusing on older patients (≥ 65 years old) and males to assess its efficacy and safety profile across different demographic groups.
  • Investigating combination therapies: Exploring the therapeutic potential of combining Vibegron with other medications, such as antimuscarinics, warrants further investigation. [] This could lead to more effective treatment strategies for overactive bladder.
  • Exploring applications beyond the bladder: Given the presence of β3-adrenergic receptors in other tissues, research should explore the potential therapeutic applications of Vibegron beyond the bladder, including potential applications in treating irritable bowel syndrome. []

Mirabegron

    Compound Description: Mirabegron is a first-in-class β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). [] It acts by relaxing the detrusor muscle in the bladder, which reduces urinary urgency and frequency. []

Tolterodine

    Compound Description: Tolterodine is an antimuscarinic medication used to treat OAB. [, , ] It works by blocking the action of acetylcholine on muscarinic receptors in the bladder, which reduces bladder contractions and urgency. [, ]

    Relevance: Tolterodine, an established OAB treatment, served as an active comparator in clinical trials evaluating Vibegron's efficacy and safety. [, ] While both drugs effectively manage OAB symptoms, they differ in their mechanisms of action and side effect profiles. [, ] Vibegron, a β3-adrenergic receptor agonist, acts by relaxing the detrusor muscle, whereas Tolterodine, an antimuscarinic, blocks acetylcholine's effects on bladder muscles. [, ] This difference is reflected in their side effect profiles. Tolterodine is associated with anticholinergic side effects, such as dry mouth, constipation, and cognitive impairment, which are less common with Vibegron. [, ]

Solifenacin

    Compound Description: Solifenacin is a relatively selective M3 muscarinic receptor antagonist used to treat OAB. [] It helps to relax the bladder muscle and reduce urinary urgency, frequency, and incontinence. []

    Relevance: Solifenacin, like Tolterodine, is an antimuscarinic medication commonly used for OAB treatment and serves as a comparator to Vibegron in terms of efficacy, safety, and insurance coverage. [] Both drugs effectively manage OAB symptoms, but they differ in their mechanisms of action, leading to distinct side effect profiles. [] Vibegron, as a β3-adrenergic receptor agonist, has a lower risk of anticholinergic side effects compared to Solifenacin, an antimuscarinic medication. [] This difference in side effects impacts patient preference and adherence to therapy.

Oxybutynin

    Compound Description: Oxybutynin is an antimuscarinic medication used to treat OAB. [] It works by relaxing the muscles in the bladder, which reduces urinary urgency, frequency, and incontinence. []

    Relevance: Oxybutynin, similar to Tolterodine and Solifenacin, is an antimuscarinic medication frequently used to manage OAB symptoms. [] These drugs serve as comparators to Vibegron, particularly in clinical trials and assessments of insurance coverage. [] While effective in treating OAB, Oxybutynin carries a higher risk of anticholinergic side effects compared to Vibegron, a β3-adrenergic receptor agonist. []

Isoproterenol

    Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist. [] It acts on all three subtypes of β-adrenergic receptors (β1, β2, and β3). [] Due to its broad activity, Isoproterenol is not used clinically for OAB. []

    Relevance: Isoproterenol served as a positive control in pharmacological studies characterizing the selectivity and potency of Vibegron for β3-adrenergic receptors. [] Unlike Isoproterenol, which activates all β-adrenergic receptor subtypes, Vibegron demonstrates high selectivity for the β3 subtype. [] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of Vibegron in treating OAB.

Properties

CAS Number

1190389-15-1

Product Name

Vibegron

IUPAC Name

(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide

Molecular Formula

C26H28N4O3

Molecular Weight

444.535

InChI

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1

InChI Key

DJXRIQMCROIRCZ-XOEOCAAJSA-N

SMILES

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

MK-4618; MK 4618; MK4618; Vibegron

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.